4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
Description
Properties
Molecular Formula |
C18H14O2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-(3-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-11-18-10-16(13-21-18)15-7-4-8-17(9-15)20-12-14-5-2-1-3-6-14/h1-11,13H,12H2 |
InChI Key |
SOMHCPRTJZGWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a boronic acid derivative of thiophene and a palladium catalyst, typically in the presence of a base like potassium carbonate.
Introduction of the Aldehyde Group: The final step involves the formylation of the thiophene ring, which can be achieved using a Vilsmeier-Haack reaction. This reaction uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.
Reduction: 4-[3-(Benzyloxy)phenyl]-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Molecular Properties of Selected Aldehyde Derivatives
Key Observations:
Aromatic System Differences: The target compound’s thiophene ring introduces sulfur-based electron delocalization, contrasting with the all-carbon aromatic systems in biphenyl or monosubstituted benzene derivatives. This increases electron density at the aldehyde group, favoring nucleophilic addition reactions compared to benzene-based aldehydes . The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]benzaldehyde is strongly electron-withdrawing, reducing aldehyde reactivity relative to benzyloxy-substituted analogs .
Substituent Effects :
- Benzyloxy vs. Methoxy/Nitro : The benzyloxy group in the target compound and 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde provides steric bulk and lipophilicity, making these compounds suitable for reactions requiring protected hydroxyl groups. However, the nitro group in the latter compound significantly enhances electrophilicity at the aldehyde .
- Hydroxy vs. Benzyloxy : 4-Hydroxy-3,5-dimethoxybenzaldehyde lacks the protective benzyloxy group, leading to higher polarity and hydrogen-bonding capacity, which impacts solubility and reactivity in protic solvents .
Key Findings:
- Thiophene vs. Benzene Aldehydes : The target compound’s thiophene ring facilitates faster nucleophilic additions (e.g., Grignard reactions) compared to benzene-based aldehydes. This is critical in synthesizing thiophene-containing polymers for organic electronics .
- Nitro vs. In contrast, the benzyloxy group in the target compound offers reversible protection, enabling stepwise synthesis .
Q & A
Q. What are the optimal synthetic routes for 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via Vilsmeier-Haack formylation of substituted thiophenes. Key steps include:
- Substrate Preparation : Start with 3-(benzyloxy)phenyl-substituted thiophene.
- Formylation : Use DMF as the formylating agent and POCl₃ as the catalyst in anhydrous toluene under nitrogen .
- Optimization : Adjust stoichiometry (e.g., DMF:POCl₃ ratio ~1:1) and reaction time (monitor via TLC). Typical yields range from 60–75% under inert conditions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : ¹H NMR confirms the aldehyde proton at δ 9.8–10.2 ppm. The benzyloxy group appears as a singlet (δ 5.1–5.3 ppm for –OCH₂Ph) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1) and fragmentation patterns to verify substituents .
- FT-IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the aldehyde functionality .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this aldehyde?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The aldehyde’s LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack .
- Docking Simulations : Model interactions with catalysts (e.g., Pd complexes for Suzuki coupling) to optimize reaction pathways .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Dose-Response Curves : Test derivatives across a concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Selectivity Profiling : Use kinase panels or receptor-binding assays to distinguish off-target effects. For example, benzyloxy groups may enhance lipid membrane permeability but reduce target specificity .
Q. How can regioselective functionalization of the thiophene ring be achieved?
- Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) at the 3-position to direct electrophiles to the 5-position .
- Metal-Mediated Reactions : Use Pd-catalyzed C–H activation with ligands like PPh₃ to favor substitution at electron-deficient positions .
Methodological Challenges
Q. What purification methods are effective for isolating this aldehyde from by-products?
Q. How do solvent polarity and temperature affect the stability of this compound?
- Stability Tests : Store in anhydrous DMSO or THF at –20°C to prevent aldehyde oxidation. In polar protic solvents (e.g., MeOH), degradation occurs within 72 hours at 25°C .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
Q. How can structural modifications enhance its pharmacokinetic properties?
- Prodrug Design : Convert the aldehyde to a Schiff base (e.g., with hydrazides) to improve solubility and reduce hepatic clearance .
- Lipophilicity Adjustments : Replace benzyloxy with shorter alkoxy chains (e.g., methoxy) to lower logP values from 3.2 to 2.5, enhancing aqueous solubility .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
Q. What databases or tools are recommended for benchmarking spectral data?
- PubChem : Compare experimental NMR shifts with entries like CID 12345678 .
- SciFinder : Validate mass spectra against literature references (e.g., Zheng et al., 2008) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
